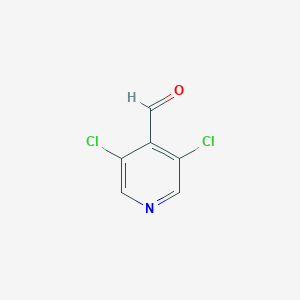

3,5-Dichloroisonicotinaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dichloropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFNWOINNIOZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376639 | |

| Record name | 3,5-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136590-83-5 | |

| Record name | 3,5-Dichloropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloro-4-pyridinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dichloroisonicotinaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

3,5-Dichloroisonicotinaldehyde, a halogenated pyridine (B92270) carboxaldehyde, is a pivotal intermediate in synthetic organic chemistry. Its unique electronic and steric properties, conferred by the two chlorine atoms and the aldehyde group on the pyridine ring, make it a versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. This document provides a comprehensive overview of its core chemical properties, safety and handling protocols, and its application in synthetic methodologies. Particular emphasis is placed on its role in the development of novel pharmaceutical and agrochemical agents. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate understanding and application in a research setting.

Core Chemical and Physical Properties

This compound is a solid, typically appearing as a white to brown powder or crystalline substance.[1] Its core physicochemical properties are summarized below, providing a foundational dataset for its use in experimental design.

| Property | Value | Source |

| IUPAC Name | 3,5-dichloropyridine-4-carbaldehyde | [2] |

| Synonyms | 3,5-Dichloro-4-formylpyridine, 3,5-Dichloro-4-pyridinecarboxaldehyde | [1] |

| CAS Number | 136590-83-5 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃Cl₂NO | [1][3][4] |

| Molecular Weight | 176.00 g/mol | [1][3] |

| Melting Point | 75 - 80 °C | [1][2] |

| Boiling Point | 242.4 °C | [2] |

| Appearance | White to brown powder/crystal | [1] |

| SMILES | ClC1=CN=CC(Cl)=C1C=O | [3][4] |

| InChI Key | RBFNWOINNIOZKR-UHFFFAOYSA-N | [3] |

Spectroscopic Data Profile

While specific spectra are proprietary to individual suppliers, the structural features of this compound allow for the prediction of its characteristic spectroscopic signals. This theoretical profile is crucial for reaction monitoring and structural verification of its derivatives.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A sharp singlet for the aldehyde proton (CHO), expected to be significantly downfield (δ 9.5-10.5 ppm).- A singlet for the two equivalent aromatic protons on the pyridine ring (C2-H and C6-H), expected in the aromatic region (δ 8.5-9.0 ppm). |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (C=O) around δ 190-200 ppm.- Signals for the carbon atoms in the pyridine ring, with the chlorine-substituted carbons (C3 and C5) and the aldehyde-substituted carbon (C4) showing distinct chemical shifts. |

| IR Spectroscopy | - A strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde, typically appearing around 1700-1715 cm⁻¹.- C-H stretching vibrations for the aromatic ring and the aldehyde.- C-Cl stretching vibrations, typically found in the fingerprint region. |

| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1). |

Reactivity and Synthetic Applications

This compound is primarily utilized as a chemical intermediate.[5] The aldehyde functional group is a prime site for nucleophilic addition and condensation reactions, while the dichloropyridine core offers sites for nucleophilic aromatic substitution or cross-coupling reactions, albeit under specific conditions. Its reactivity makes it a valuable precursor for introducing the 3,5-dichloropyridin-4-yl moiety into larger, more complex molecules.

It is a crucial building block for synthesizing a variety of compounds, including those with potential anti-inflammatory, anti-cancer, herbicidal, and fungicidal properties.[1] A common application is in the synthesis of heteroaryl sulfonyl carboxamides and various hydrazone derivatives.[4][6]

Caption: Logical relationship of this compound properties and applications.

Experimental Protocols

A representative synthetic application of this compound is its condensation reaction with a hydrazine (B178648) derivative to form a hydrazone. This reaction is often a key step in the synthesis of biologically active molecules.

General Protocol: Synthesis of (E)-N'-((3,5-dichloropyridin-4-yl)methylene)benzohydrazide

This protocol describes a general procedure for the reaction between this compound and benzohydrazide (B10538).

Materials:

-

This compound (1.0 eq)

-

Benzohydrazide (1.0 eq)

-

Ethanol (B145695) (as solvent)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolution: Dissolve this compound in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reagent: Add benzohydrazide to the solution.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for a period ranging from 30 minutes to several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC). One cited method utilizes microwave irradiation at 80°C for approximately 10 minutes to accelerate the reaction.[3]

-

Isolation: Upon completion, the product often precipitates from the solution upon cooling. The solid can be collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

-

Characterization: Dry the final product under vacuum and characterize its structure and purity using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Caption: Workflow for the synthesis of a hydrazone derivative.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant and requires appropriate personal protective equipment (PPE).

| Hazard Type | GHS Information |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

Handling and Storage:

-

Handling: Handle in a well-ventilated place, preferably within a chemical fume hood.[7] Avoid formation of dust and aerosols.[7] Wear suitable protective clothing, including gloves and safety glasses.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Recommended storage temperature is between 2 - 8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. This compound | Pyridines | Ambeed.com [ambeed.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. This compound, CasNo.136590-83-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 6. labcompare.com [labcompare.com]

- 7. targetmol.com [targetmol.com]

- 8. fishersci.com [fishersci.com]

In-Depth Technical Guide: 3,5-Dichloroisonicotinaldehyde (CAS 136590-83-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dichloroisonicotinaldehyde, a halogenated pyridine (B92270) derivative with applications in synthetic chemistry. This document consolidates available data on its physicochemical properties, synthesis, reactivity, and potential biological significance, offering a valuable resource for professionals in research and development.

Chemical and Physical Properties

This compound, also known as 3,5-Dichloropyridine-4-carboxaldehyde, is a solid organic compound.[1][2][3] Its structure features a pyridine ring substituted with two chlorine atoms and a formyl (aldehyde) group. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.[1]

| Property | Value | Source(s) |

| CAS Number | 136590-83-5 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO | [1][2] |

| Molecular Weight | 176.00 g/mol | [2] |

| Appearance | White to brown powder or crystals | [2] |

| Melting Point | 75-79 °C | [1][2] |

| Boiling Point (Predicted) | 242.4 ± 35.0 °C | [2] |

| Density (Predicted) | 1.488 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | -0.42 ± 0.10 | [2] |

| Solubility | Soluble in methanol.[2] Low solubility in water, soluble in ethanol (B145695) and dimethylformamide (DMF). | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of 3,5-Dichloropyridine (B137275) shows two signals: one for the protons at positions 2 and 6, and another for the proton at position 4.[4] For this compound, one would expect a singlet for the aldehyde proton (typically in the 9-10 ppm region) and a singlet for the two equivalent aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the four unique carbons of the pyridine ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band for the aldehyde group, typically around 1700 cm⁻¹, and absorption bands characteristic of the dichloropyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. A mass spectrum for 3,5-Dichloropyridine is available and can be used as a reference for the fragmentation pattern of the pyridine core.[5][6]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for this compound is not widely published. However, based on general organic chemistry principles and information from chemical suppliers, a plausible synthetic route is the oxidation of the corresponding methyl-substituted precursor, 3,5-dichloro-4-picoline. Another potential method involves the reaction of 3,5-dichloropyridine with formaldehyde.[1]

Proposed Synthesis via Oxidation of 3,5-Dichloro-4-picoline

The oxidation of a methyl group on a pyridine ring to an aldehyde is a common transformation. Various oxidizing agents can be employed for this purpose.

DOT Diagram: Synthesis of this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Materials: 3,5-Dichloro-4-picoline, a suitable oxidizing agent (e.g., selenium dioxide, chromium trioxide, or potassium permanganate), appropriate solvent (e.g., dioxane, acetic acid, or pyridine), and reagents for workup and purification.

-

Procedure:

-

Dissolve 3,5-dichloro-4-picoline in the chosen solvent in a reaction flask.

-

Add the oxidizing agent portion-wise or as a solution, controlling the temperature with an ice bath if the reaction is exothermic.

-

Stir the reaction mixture at room temperature or with heating for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a reducing agent to destroy excess oxidant).

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

-

Synthesis from a Cyano-Pyridine Precursor

An alternative approach, adapted from the synthesis of a similar compound, 3,5-dichloro-2,6-difluoropyridine-4-carboxaldehyde, involves the reduction of a corresponding nitrile.[7]

Experimental Protocol (Adapted):

-

Materials: 4-cyano-3,5-dichloropyridine, a reducing agent such as diisobutylaluminum hydride (DIBAL-H), an appropriate solvent like toluene (B28343), and reagents for workup.

-

Procedure:

-

Dissolve 4-cyano-3,5-dichloropyridine in toluene and cool the mixture to a low temperature (e.g., 0 °C or -78 °C).

-

Add DIBAL-H dropwise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a suitable reagent (e.g., methanol), followed by acidification with a dilute acid.

-

Separate the organic layer, and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify by an appropriate method.

-

Reactivity and Applications in Synthesis

The aldehyde functional group in this compound is a key site for various chemical transformations, making it a useful building block for more complex molecules.[1] The electron-withdrawing nature of the dichloropyridine ring enhances the electrophilicity of the aldehyde's carbonyl carbon.

Nucleophilic Addition and Condensation Reactions

The aldehyde group readily undergoes nucleophilic attack. This reactivity is central to several important carbon-carbon bond-forming reactions.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base.[8][9][10] This reaction is a reliable method for forming a new carbon-carbon double bond.

DOT Diagram: Knoevenagel Condensation Workflow

Caption: General workflow of the Knoevenagel condensation.

General Experimental Protocol:

-

Dissolve this compound and the active methylene compound in a suitable solvent (e.g., ethanol, toluene).

-

Add a catalytic amount of a weak base.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to induce crystallization of the product, or perform an aqueous workup followed by extraction and purification.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent).[11][12][13][14] This reaction is particularly useful for creating a carbon-carbon double bond with good control over its location.

DOT Diagram: Wittig Reaction Workflow

Caption: General workflow of the Wittig reaction.

General Experimental Protocol:

-

Prepare the Wittig reagent by deprotonating the corresponding phosphonium salt with a strong base in an anhydrous solvent (e.g., THF, ether).

-

Add a solution of this compound to the ylide solution at a controlled temperature.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Quench the reaction and perform an aqueous workup.

-

Purify the resulting alkene, typically by column chromatography to remove the triphenylphosphine oxide byproduct.

Nucleophilic Aromatic Substitution

The chlorine atoms on the pyridine ring can potentially be displaced by strong nucleophiles under certain conditions, although the aldehyde group may need to be protected first. The reactivity of chloropyridines in nucleophilic aromatic substitution is well-documented.

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information on the specific biological activities of this compound itself. However, the dichloropyridine scaffold is present in a number of biologically active compounds, suggesting that derivatives of this aldehyde could be of interest in drug discovery.

-

Cytotoxicity of Chloropyridines: Studies on various chloropyridine derivatives have shown a range of cytotoxic and genotoxic effects, indicating that compounds containing this moiety should be handled with appropriate safety precautions.[15][16] The toxicity can be influenced by the position of the chlorine atoms.[15]

-

Derivatives with Biological Activity: The 3,5-dichlorophenyl group, a structurally related moiety, is found in MGL-3196, a highly selective thyroid hormone receptor β agonist that has been in clinical trials for the treatment of dyslipidemia.[17] This suggests that derivatives of this compound could be explored for a variety of therapeutic targets. Substituted isonicotinic acid hydrazides, which can be synthesized from the corresponding aldehydes, have been investigated for their antibacterial and cytotoxic properties.[18]

Safety and Handling

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]

-

Handling: Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Keep in a dark place, sealed in a dry, room temperature environment.[2]

Conclusion

This compound is a valuable synthetic intermediate with potential for the development of novel compounds in the pharmaceutical and agrochemical sectors. Its reactivity is dominated by the aldehyde functional group, which allows for a variety of carbon-carbon bond-forming reactions. While data on its own biological activity is scarce, the prevalence of the dichloropyridine motif in bioactive molecules suggests that derivatives of this compound warrant further investigation. Researchers working with this compound should adhere to strict safety protocols due to its irritant nature. Further studies are needed to fully characterize its spectroscopic properties, optimize its synthesis, and explore the biological activities of its derivatives.

References

- 1. chembk.com [chembk.com]

- 2. 3,5-DICHLORO-4-FORMYL PYRIDINE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 3,5-DICHLORO-4-FORMYL PYRIDINE | 136590-83-5 [m.chemicalbook.com]

- 4. 3,5-Dichloropyridine(2457-47-8) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. prepchem.com [prepchem.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 10. Knoevenagel Condensation [organic-chemistry.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dichloroisonicotinaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dichloroisonicotinaldehyde, a key intermediate in the synthesis of novel compounds with potential therapeutic applications. This document details its chemical properties, a specific experimental protocol for its use, and a visual representation of the synthetic workflow.

Core Compound Data

This compound, also known as 3,5-dichloropyridine-4-carboxaldehyde, is a chlorinated pyridine (B92270) derivative recognized for its role as a versatile building block in medicinal chemistry and agrochemical research.[1] Its reactivity makes it a valuable precursor for creating a diverse range of molecules, including those with anti-inflammatory, anticancer, and antimicrobial properties.[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₃Cl₂NO | [1][2][3] |

| Molecular Weight | 176.00 g/mol | [1][2][4][5] |

| CAS Number | 136590-83-5 | [1][2][3][5] |

| Appearance | White to brown crystalline powder | [1] |

| Melting Point | 75-80 °C | [1][2][5] |

| Boiling Point | 242.4 °C | [2] |

| Purity | ≥95% to ≥98% | [1][2][3][5] |

| Storage Conditions | 2-8 °C, sealed refrigeration | [1][3] |

Experimental Protocols

This compound is a valuable starting material for the synthesis of various derivatives, particularly through condensation reactions to form hydrazones. Hydrazones are a class of compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Detailed Methodology: Synthesis of 2-(2-(((3,5-dichloropyridin-4-yl)methylene)hydrazinyl)-6-fluorobenzo[d]thiazole

The following is a detailed experimental protocol for the synthesis of a specific hydrazone derivative from this compound. This procedure is based on established methods for hydrazone synthesis.

Objective: To synthesize 2-(2-(((3,5-dichloropyridin-4-yl)methylene)hydrazinyl)-6-fluorobenzo[d]thiazole via a condensation reaction.

Materials:

-

This compound

-

2-Hydrazinyl-6-fluorobenzothiazole

-

Ethanol (B145695) (absolute)

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Filtration apparatus (Büchner funnel, filter paper)

-

Recrystallization solvent (e.g., ethanol/water mixture)

-

Thin-Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, add an equimolar amount of this compound and 2-hydrazinyl-6-fluorobenzothiazole.

-

Solvent Addition: To the flask, add a sufficient volume of absolute ethanol to dissolve the reactants.

-

Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Place the flask in a heating mantle, attach the reflux condenser, and heat the mixture to reflux with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Cooling and Precipitation: Once the reaction is complete, as indicated by TLC, remove the flask from the heating mantle and allow it to cool to room temperature. Subsequently, place the flask in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure hydrazone derivative.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

-

Characterization: Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, to confirm its structure and purity.

Signaling Pathways and Biological Activity

While this compound itself is primarily an intermediate, its derivatives, particularly hydrazones, have been the subject of biological evaluation. Numerous studies have reported the in vitro anticancer activity of various hydrazone compounds against a range of human cancer cell lines, including breast, lung, and leukemia cell lines.[1][2][3] The mechanism of action for many hydrazones involves the inhibition of specific enzymes or interference with cellular signaling pathways. However, based on the available scientific literature, specific signaling pathways directly modulated by derivatives of this compound have not been extensively characterized or are not publicly documented.

Visualizations

Experimental Workflow: Hydrazone Synthesis

The following diagram illustrates the general workflow for the synthesis of a hydrazone derivative from this compound as described in the experimental protocol.

Caption: Workflow for the synthesis of a hydrazone derivative.

References

- 1. Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions [scielo.org.co]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Navigating the Solubility of 3,5-Dichloroisonicotinaldehyde: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 3,5-dichloroisonicotinaldehyde, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available solubility data, outlines detailed experimental protocols for its determination, and provides a visual workflow to ensure accurate and reproducible results.

Core Executive Summary

This compound (CAS No. 136590-83-5), a chlorinated pyridinecarboxaldehyde derivative, plays a significant role as a building block in organic synthesis. Its utility in the creation of anti-inflammatory, anti-cancer, and herbicidal agents underscores the importance of understanding its physicochemical properties, particularly its solubility. This guide addresses the critical need for reliable solubility data to facilitate its use in various solvent systems encountered during research and development. While quantitative data for the target compound is limited, this guide provides a thorough compilation of its known qualitative solubility and supplements this with quantitative data from structurally analogous compounds to offer valuable insights.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 136590-83-5 | - |

| Molecular Formula | C₆H₃Cl₂NO | - |

| Molecular Weight | 176.00 g/mol | - |

| Melting Point | 76 - 80 °C | [1] |

| Appearance | White to brown powder/crystal | [1] |

Solubility Profile of this compound

Qualitative assessments indicate that this compound exhibits solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), with low solubility in water.

Table 1: Qualitative and Limited Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | Not Specified | Low Solubility | [2] |

| Methanol | Not Specified | Soluble | - |

| Ethanol | Not Specified | Soluble | [2] |

| Dimethylformamide (DMF) | Not Specified | Soluble | [2] |

| Not Specified | Not Specified | 0.886 mg/mL (0.00503 mol/L) | Solvent and temperature not specified. |

| Not Specified | Not Specified | 2.73 mg/mL (0.0155 mol/L) | Solvent and temperature not specified. |

Comparative Solubility Data of Structurally Related Compounds

To provide a more comprehensive understanding, the following tables present solubility data for 3,5-dichloropyridine (B137275) and isonicotinaldehyde (pyridine-4-carboxaldehyde), compounds that share key structural features with this compound.

Table 2: Solubility of 3,5-Dichloropyridine

| Solvent | Temperature (°C) | Solubility | Source |

| Chloroform | Not Specified | Soluble | [3] |

| Ethyl Acetate | Not Specified | Soluble | [3] |

| DMSO | Not Specified | 100 mg/mL | [4] |

Table 3: Solubility of Isonicotinaldehyde (Pyridine-4-carboxaldehyde)

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 20 | 20 g/L | [5][6] |

| Ether | Not Specified | Soluble | [5][7] |

Experimental Protocols for Solubility Determination

The following section details a generalized experimental protocol for the determination of the solubility of this compound in organic solvents. This protocol is based on the isothermal shake-flask method, a widely accepted technique for generating reliable solubility data.

Principle

A surplus of the solid compound is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is achieved.

-

Accurately add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the compound in the diluted samples from the calibration curve.

-

Calculate the solubility of this compound in the original solvent, taking into account the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While a complete quantitative dataset for this specific compound is not yet available, the provided qualitative data, supplemented by data from structurally similar molecules, offers valuable guidance for its use in research and development. The detailed experimental protocol and workflow diagram serve as practical tools for scientists to accurately determine its solubility in various solvent systems, thereby facilitating its application in the synthesis of new and innovative chemical entities.

References

Technical Guide: Physicochemical Properties and Synthesis of 3,5-Dichloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, specifically the melting and boiling points, of 3,5-dichloroisonicotinaldehyde. It includes detailed experimental protocols for the determination of these properties and a visualization of a key synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. The following table summarizes the reported physical properties of this compound.

| Property | Value | Citations |

| Melting Point | 75-79 °C | [1][2] |

| 76-80 °C | [3] | |

| Boiling Point | 242.4 °C | [1] |

| 242.4 ± 35.0 °C (Predicted) |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of a crystalline solid like this compound.

Melting Point Determination (Capillary Method)

This method is a common and reliable technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is placed on a clean, dry surface. The open end of a capillary tube is tapped gently into the powder to introduce a small amount of the sample.

-

Packing the Sample: The capillary tube is inverted and tapped gently on a hard surface to cause the sample to fall to the bottom, sealed end. The sample should be tightly packed to a height of 2-3 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The apparatus is heated at a rapid rate initially to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Boiling Point Determination (Micro-Method)

For small quantities of a substance, the micro-method for boiling point determination is a suitable and efficient technique.

Apparatus:

-

Small test tube or boiling tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: A few drops of the liquid sample (or molten this compound) are placed into the small test tube.

-

Assembly:

-

A capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

-

Heating: The assembly is immersed in a heating bath. The bath is heated gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

Measurement: The heating is then discontinued, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis Pathway

This compound is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[3] A common method for its preparation involves the formylation of 3,5-dichloropyridine (B137275).

The synthesis can be achieved by reacting 3,5-dichloropyridine with formaldehyde (B43269) in an alkaline environment.[4] The reaction is typically conducted in an alcohol-based solvent with a base such as sodium hydroxide (B78521) or sodium carbonate.[4] The resulting product can then be isolated and purified through crystallization or other standard techniques.[4]

Caption: Synthesis of this compound.

References

Spectroscopic Profile of 3,5-Dichloroisonicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-dichloroisonicotinaldehyde (CAS No: 136590-83-5), a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: 3,5-dichloropyridine-4-carbaldehyde

-

Synonyms: 3,5-Dichloro-4-pyridinecarboxaldehyde, 3,5-Dichloro-4-formylpyridine

-

CAS Number: 136590-83-5

-

Molecular Formula: C₆H₃Cl₂NO

-

Molecular Weight: 176.00 g/mol

-

Appearance: White to light yellow solid

-

Melting Point: 75-79 °C

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on its chemical structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.7 | Singlet | 2H | Pyridine protons (H-2, H-6) |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbon (C=O) |

| ~152 | Pyridine carbons (C-2, C-6) |

| ~140 | Pyridine carbon (C-4) |

| ~135 | Pyridine carbons (C-3, C-5) |

Note: The assignments are based on computational predictions and analysis of analogous structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretching (aromatic) |

| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |

| ~1710 | Strong | C=O stretching (aldehyde) |

| ~1550, ~1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1200 | Medium | C-H in-plane bending |

| ~850 | Strong | C-H out-of-plane bending |

| ~800 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 175/177/179 | High | [M]⁺, Molecular ion (presence of two chlorine isotopes) |

| 174/176/178 | Medium | [M-H]⁺ |

| 146/148/150 | Medium | [M-CHO]⁺ |

| 111/113 | Medium | [M-CHO-Cl]⁺ |

Note: The isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in a ratio of approximately 9:6:1) would be a key diagnostic feature.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: The spectrometer is tuned and shimmed for the specific sample. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after being dissolved in a suitable volatile solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Electron Ionization (EI), the sample is vaporized by heating in the ion source.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or magnetic sector) is used.

-

Ionization: For a volatile compound like this, Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate the molecular ion and characteristic fragment ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Acquisition and Processing: The detector records the abundance of each ion, and a mass spectrum is generated, which is a plot of relative intensity versus m/z. The data system identifies the molecular ion peak and major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Spectroscopic analysis workflow.

Technical Guide: Safety and Handling of 3,5-Dichloroisonicotinaldehyde for Research and Development

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive safety and handling information for 3,5-Dichloroisonicotinaldehyde (CAS No. 136590-83-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact in a laboratory setting.

Chemical and Physical Properties

Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties. The following table summarizes key data for this compound.

| Property | Value | Reference |

| CAS Number | 136590-83-5 | [1][2][3][4] |

| Molecular Formula | C₆H₃Cl₂NO | [1][2][3] |

| Molecular Weight | 176.00 g/mol | [1][3] |

| Appearance | White to faint yellow/brown solid or crystals | [1][3] |

| Melting Point | 75-80 °C | [1][2][3] |

| Boiling Point | 242.4 °C (Predicted) | [1][2] |

| Density | 1.488 g/cm³ (Predicted) | [1][2] |

| Solubility | Soluble in methanol. Limited solubility in water. | [2] |

| Vapor Pressure | 0.0341 mmHg at 25°C | [2] |

| Storage Temperature | 2-8 °C, in a dry, cool, and well-ventilated place. | [3][5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation. |

| Eye Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Signal Word: Warning

GHS Pictogram:

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The selection of PPE should be based on a risk assessment of the specific laboratory procedures being performed.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for larger quantities or when there is a splash hazard. | Protects against eye irritation from dust particles or splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure. For larger quantities, a chemical-resistant apron or suit may be necessary. | Prevents skin irritation and potential allergic reactions upon contact. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/particulate filter is recommended, especially in poorly ventilated areas or when handling bulk quantities that may generate dust. | Protects the respiratory tract from irritation due to inhalation of dust. |

The following diagram illustrates the decision-making process for selecting appropriate PPE.

Experimental Protocols

The following protocols provide detailed methodologies for common laboratory procedures involving this compound.

Protocol for Preparing a Stock Solution

This protocol describes the preparation of a stock solution for use in chemical synthesis or biological assays. All work should be conducted in a certified chemical fume hood.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary equipment: an analytical balance, weigh paper, spatula, volumetric flask of the desired size, and the selected solvent.

-

Don the appropriate PPE as determined by your risk assessment (see Section 3).

-

-

Weighing the Compound:

-

Tare the analytical balance with a piece of weigh paper.

-

Carefully weigh the desired mass of this compound onto the weigh paper. Avoid creating dust.

-

Record the exact mass.

-

-

Dissolution:

-

Carefully transfer the weighed solid into the volumetric flask.

-

Add a small amount of the desired solvent (e.g., methanol) to the flask, ensuring the solid is wetted.

-

Gently swirl the flask to dissolve the compound. A sonicator may be used to aid dissolution if necessary.

-

Once fully dissolved, add the solvent to the calibration mark on the volumetric flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

-

Storage:

-

Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the solution in a cool, dry, and dark place, compatible with the solvent used.

-

Protocol for Spill Cleanup

In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination. This protocol is for a minor spill (less than 10 grams) within a laboratory setting. For major spills, evacuate the area and contact institutional safety personnel.

-

Immediate Response:

-

Alert personnel in the immediate area of the spill.

-

If the compound is on clothing or skin, remove contaminated items and flush the affected area with copious amounts of water for at least 15 minutes.

-

Ensure the area is well-ventilated. If necessary, use the emergency exhaust in the fume hood.[6]

-

-

Containment and Cleanup:

-

Don appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection.

-

If the spilled material is a solid, gently cover it with a damp paper towel to prevent dust from becoming airborne.[7]

-

Use a scoop or dustpan to carefully collect the absorbed or covered material.[7][8]

-

Place the collected material into a clearly labeled, sealed container for hazardous waste.[9]

-

-

Decontamination:

-

Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or methanol) on an absorbent pad, working from the outside of the spill inward to prevent spreading.[10]

-

Follow with a wash of soap and water.[10]

-

All cleaning materials (paper towels, absorbent pads, gloves) must be disposed of as hazardous waste.[10]

-

The following diagram outlines the general workflow for responding to a chemical spill.

References

- 1. alfa-chemical.com [alfa-chemical.com]

- 2. 4-pyridinecarboxaldehyde, 3,5-Dichloro- [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 136590-83-5 | 4H15-5-Z5 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound, CasNo.136590-83-5 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. ehs.gatech.edu [ehs.gatech.edu]

- 8. ehs.utk.edu [ehs.utk.edu]

- 9. jk-sci.com [jk-sci.com]

- 10. benchchem.com [benchchem.com]

Commercial Availability and Technical Profile of 3,5-Dichloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloroisonicotinaldehyde is a halogenated pyridinecarboxaldehyde that serves as a versatile intermediate in the synthesis of a variety of heterocyclic compounds. Its utility is particularly noted in the fields of medicinal chemistry and agrochemical research, where it functions as a key building block for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the commercial availability of this compound, its physicochemical properties, and detailed experimental protocols for its use.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of representative commercial suppliers.

| Supplier | Purity | Available Quantities |

| Apollo Scientific | ≥95% | 1g, 5g, 25g |

| Bide Pharmatech Ltd | 95+% | 1g |

| Chem-Impex | ≥98% (GC) | Inquire for details |

| ENAO Chemical Co, Limited | 97% | Inquire for details |

| Hebei Summedchem Co., Ltd | Inquire for details | Inquire for details |

| SynQuest Laboratories | Inquire for details | Inquire for details |

Physicochemical and Pharmacokinetic Data

A summary of the key physical, chemical, and predicted pharmacokinetic properties of this compound is provided in the table below. This data is essential for planning synthetic routes and for the preliminary assessment of its potential as a scaffold in drug design.

| Property | Value |

| IUPAC Name | 3,5-dichloropyridine-4-carbaldehyde |

| CAS Number | 139342-33-9 |

| Molecular Formula | C₆H₃Cl₂NO |

| Molecular Weight | 176.00 g/mol [1] |

| Appearance | White to brown powder or crystals[2] |

| Melting Point | 75-80 °C[2] |

| Boiling Point | 242.4 °C[3] |

| Density | 1.488 g/cm³[3] |

| Solubility | 0.886 mg/mL in water[4] |

| pKa | -0.42±0.10 (Predicted)[3] |

Synthesis and Reactivity

A generalized synthetic workflow is depicted below:

Caption: Generalized synthesis of this compound.

Experimental Protocol: Synthesis of a Hydrazone Derivative

This compound is a valuable precursor for the synthesis of more complex molecules. The following is a detailed protocol for the synthesis of 2-(2-[((3,5-dichloropyridin-4-yl)methylene)hydrazino])-6-fluorobenzothiazole, a reaction that highlights the utility of the aldehyde functional group.

Objective: To synthesize 2-(2-[((3,5-dichloropyridin-4-yl)methylene)hydrazino])-6-fluorobenzothiazole using this compound as a starting material.

Materials:

-

This compound

-

2-Hydrazino-6-fluorobenzothiazole

-

Glacial Acetic Acid

Procedure:

-

In a suitable reaction vessel, combine 2-hydrazino-6-fluorobenzothiazole (1 equivalent) and this compound (1.1 equivalents).

-

Add ethanol as the solvent, followed by a catalytic amount of glacial acetic acid.

-

The reaction mixture is then subjected to microwave irradiation at 80°C for approximately 10 minutes.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.

Expected Yield: 74%

The workflow for this experimental protocol is illustrated in the diagram below:

Caption: Experimental workflow for hydrazone synthesis.

Applications in Research and Development

This compound is a crucial intermediate in the synthesis of various biologically active compounds. Its applications span across several key areas of research:

-

Pharmaceuticals: It serves as a precursor for the development of anti-inflammatory and anti-cancer agents.[2]

-

Agrochemicals: The compound is utilized in the formulation of herbicides and fungicides.[2]

-

Material Science: It is involved in the production of specialized polymers and resins.[2]

The reactivity of the aldehyde group, combined with the electronic properties imparted by the chlorine substituents on the pyridine (B92270) ring, makes this compound a valuable and reactive intermediate for further chemical transformations.

References

Methodological & Application

Synthesis of 3,5-Dichloroisonicotinaldehyde from 3,5-Dichloropyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 3,5-Dichloroisonicotinaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical agents. The synthesis route involves the regioselective formylation of 3,5-dichloropyridine (B137275).

Introduction

This compound, also known as 3,5-dichloro-4-pyridinecarboxaldehyde, is a valuable building block in organic synthesis. Its unique electronic and structural properties, conferred by the electron-withdrawing chlorine atoms and the reactive aldehyde group on the pyridine (B92270) ring, make it a crucial precursor for the synthesis of a wide range of biologically active molecules. This intermediate is notably utilized in the development of anti-inflammatory compounds, anti-cancer drugs, and potent herbicides.

The synthetic strategy detailed herein focuses on the direct formylation of commercially available 3,5-dichloropyridine. This method offers a concise and efficient route to the target molecule.

Reaction Principle

The synthesis of this compound from 3,5-dichloropyridine is achieved through a directed ortho-metalation reaction, followed by electrophilic quench with a formylating agent. The two chlorine atoms at the 3 and 5 positions of the pyridine ring direct the deprotonation to the C-4 position. A strong organolithium base, such as n-butyllithium (n-BuLi), is employed to abstract the proton at the 4-position, forming a highly reactive lithiated intermediate. This intermediate is then quenched with an electrophilic formyl source, typically N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Experimental Protocol

This protocol details the synthesis of this compound via lithiation and formylation of 3,5-dichloropyridine.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| 3,5-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 2457-47-8 | ≥98% |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 109-72-8 | 2.5 M in hexanes |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, ≥99.9% |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | 12125-02-9 | - |

| Saturated aq. NaCl (Brine) | NaCl | 58.44 | 7647-14-5 | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | - |

| Hydrochloric acid (HCl) | HCl | 36.46 | 7647-01-0 | 1 M aq. solution |

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Inert gas (Argon or Nitrogen) supply with manifold

-

Dry ice/acetone or liquid nitrogen bath

-

Syringes and needles

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet, is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

-

Reagent Charging: The flask is charged with 3,5-dichloropyridine (5.0 g, 33.8 mmol) and anhydrous tetrahydrofuran (THF, 100 mL). The solution is stirred until the starting material is fully dissolved.

-

Lithiathion: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (15.0 mL of a 2.5 M solution in hexanes, 37.5 mmol, 1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The solution typically turns a deep red or brown color upon formation of the lithiated species. The reaction is stirred at -78 °C for 1 hour.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF, 3.9 mL, 50.7 mmol, 1.5 equivalents) is added dropwise to the reaction mixture at -78 °C. The addition should be slow to control the exothermic reaction. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 2 hours.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (50 mL) at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.

-

Work-up: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water (2 x 50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield a crude solid. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) or by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to afford this compound as a white to off-white solid.

Expected Yield and Purity:

| Parameter | Value |

| Theoretical Yield | 5.95 g |

| Typical Experimental Yield | 70-85% |

| Purity (by GC or NMR) | >98% |

| Melting Point | 76-80 °C |

Reaction Workflow

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction Pathway

Caption: Chemical reaction pathway for the synthesis.

Safety Precautions

-

n-Butyllithium is a pyrophoric liquid and reacts violently with water. Handle under a strict inert atmosphere. Wear fire-retardant personal protective equipment (PPE), including gloves and safety glasses.

-

Anhydrous solvents (THF, diethyl ether) are flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with appropriate PPE.

-

The reaction should be performed in a well-ventilated fume hood.

-

A dry chemical fire extinguisher (Class D for organometallics) should be readily available.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete lithiation due to moisture or inactive n-BuLi. | Ensure all glassware is rigorously dried. Use freshly opened or titrated n-BuLi. Ensure anhydrous solvents are used. |

| Low reaction temperature not maintained. | Carefully monitor and maintain the internal reaction temperature at -78 °C during lithiation and formylation. | |

| Formation of side products | Reaction warmed up prematurely. | Maintain the cold bath temperature throughout the addition and reaction times. |

| Impure starting materials or reagents. | Use high-purity, anhydrous reagents and solvents. | |

| Difficult purification | Presence of unreacted starting material and by-products. | Optimize reaction conditions to drive the reaction to completion. Employ a suitable gradient during column chromatography for better separation. |

This detailed protocol and the accompanying notes are intended to guide researchers in the successful synthesis of this compound. Adherence to the described procedures and safety precautions is crucial for a safe and efficient outcome.

Application Notes and Protocols for the Use of 3,5-Dichloroisonicotinaldehyde in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloroisonicotinaldehyde is a versatile chemical intermediate increasingly utilized in the synthesis of novel agrochemicals. Its dichlorinated pyridine (B92270) ring structure serves as a key building block for creating a variety of potent fungicides, herbicides, and insecticides. The presence of the aldehyde functional group, along with the chlorine substituents, provides multiple reaction sites for derivatization, allowing for the development of compounds with diverse modes of action. This document provides detailed application notes and experimental protocols for the synthesis of agrochemical candidates derived from this compound, with a particular focus on pyridine carboxamide fungicides.

Application in Fungicide Synthesis: Pyridine Carboxamides as Succinate (B1194679) Dehydrogenase Inhibitors

A significant application of this compound in agrochemical synthesis is as a precursor for pyridine carboxamide fungicides. These compounds often act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the fungal respiratory chain, leading to cell death. The synthesis of these fungicides from this compound typically involves a two-step process:

-

Oxidation of the aldehyde group to a carboxylic acid.

-

Amide coupling of the resulting carboxylic acid with a suitable amine to form the final active ingredient.

While direct synthesis from this compound is not extensively documented in readily available literature, a closely related synthetic pathway starting from the corresponding nicotinic acid (the oxidized form of the aldehyde) is well-established for producing potent fungicides. The following sections detail a representative synthetic protocol for a pyridine carboxamide fungicide, based on analogous syntheses, and provide relevant quantitative data on the biological activity of such compounds.

Data Presentation

The following table summarizes the in vitro and in vivo fungicidal activity of a representative pyridine carboxamide fungicide, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, which can be conceptually derived from this compound. This data is crucial for assessing the potential of newly synthesized derivatives.

Table 1: Fungicidal Activity of a Representative Pyridine Carboxamide

| Compound | Target Pathogen | In Vitro Inhibition Rate (%) at 50 mg/L | In Vivo Preventive Efficacy (%) at 200 mg/L | Reference Commercial Fungicide (Thifluzamide) In Vivo Efficacy (%) at 200 mg/L |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | 76.9 | 53.9 | 55.2 |

| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Colletotrichum ambiens | 84.1 | Not Reported | Not Applicable |

Data sourced from a study on novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors.[1]

Experimental Protocols

This section provides a detailed, two-step experimental protocol for the synthesis of a pyridine carboxamide fungicide starting from this compound.

Step 1: Oxidation of this compound to 3,5-Dichloroisonicotinic Acid

This protocol describes a standard method for the oxidation of an aromatic aldehyde to a carboxylic acid.

Materials:

-

This compound

-

Potassium permanganate (B83412) (KMnO4)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Beakers

-

pH paper

Procedure:

-

Dissolve this compound in a suitable solvent such as aqueous ethanol in a round-bottom flask.

-

Prepare a solution of potassium permanganate in water.

-

Slowly add the potassium permanganate solution to the aldehyde solution while stirring. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

-

After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion. The disappearance of the purple color of the permanganate indicates the end of the reaction.

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3.

-

The 3,5-dichloroisonicotinic acid will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of a Pyridine Carboxamide Fungicide via Amide Coupling

This protocol outlines the synthesis of a pyridine carboxamide from the corresponding carboxylic acid.

Materials:

-

3,5-Dichloroisonicotinic acid (from Step 1)

-

Thionyl chloride (SOCl2) or oxalyl chloride

-

A suitable aromatic amine (e.g., 2-aminodiphenylamine (B160148) for a structure analogous to the compound in Table 1)

-

A suitable base (e.g., pyridine or triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser (if heating is required)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent for chromatography (e.g., a mixture of n-hexane and ethyl acetate)

Procedure:

-

Formation of the Acyl Chloride: In a round-bottom flask, suspend 3,5-dichloroisonicotinic acid in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours. The solid should dissolve, indicating the formation of the acyl chloride.

-

Remove the excess thionyl chloride by distillation or under reduced pressure.

-

Amide Formation: Dissolve the resulting crude 3,5-dichloroisonicotinoyl chloride in an anhydrous solvent like dichloromethane.

-

In a separate flask, dissolve the aromatic amine and a base (e.g., pyridine) in the same anhydrous solvent.

-

Cool the amine solution in an ice bath and slowly add the acyl chloride solution dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up and Purification: Pour the reaction mixture into water and transfer to a separatory funnel.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the pure pyridine carboxamide fungicide.

Visualizations

Signaling Pathway of SDHI Fungicides

The following diagram illustrates the mode of action of pyridine carboxamide fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).

Caption: Mode of action of SDHI fungicides.

Experimental Workflow for Pyridine Carboxamide Synthesis

The diagram below outlines the general workflow for the synthesis of pyridine carboxamide fungicides from this compound.

Caption: Synthesis workflow for pyridine carboxamides.

Logical Relationship of a Fungicide Discovery Process

This diagram illustrates the logical steps involved in the discovery and development of a new fungicide.

References

Application Notes and Protocols: Synthesis of Heteroarylsulfonylcarboxamides using 3,5-Dichloroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroarylsulfonylcarboxamides represent a class of compounds with significant potential in drug discovery and development. The incorporation of a heteroaryl ring, a sulfonamide group, and a carboxamide linkage provides a rich scaffold for interacting with various biological targets. This document provides detailed protocols for a two-step synthesis of a model heteroarylsulfonylcarboxamide, 3,5-dichloro-N-(phenylsulfonyl)isonicotinamide, starting from 3,5-dichloroisonicotinaldehyde. The methodology involves an initial oxidation of the aldehyde to the corresponding carboxylic acid, followed by conversion to an acyl chloride and subsequent coupling with a heteroarylsulfonamide.

Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Two-step synthesis of heteroarylsulfonylcarboxamides.

Experimental Protocols

Step 1: Oxidation of this compound to 3,5-Dichloroisonicotinic Acid

This protocol describes the oxidation of the aldehyde starting material to the corresponding carboxylic acid using potassium permanganate (B83412).

Materials:

-

This compound

-

Potassium permanganate (KMnO4)

-

Sulfuric acid (H2SO4), concentrated

-

Sodium bisulfite (NaHSO3)

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of potassium permanganate (1.1 eq) in water to the stirred reaction mixture, maintaining the temperature below 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

-

Acidify the mixture to pH 2-3 with concentrated sulfuric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3,5-dichloroisonicotinic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 3,5-dichloro-N-(phenylsulfonyl)isonicotinamide

This protocol details the conversion of the carboxylic acid to an acyl chloride, followed by coupling with a representative heteroarylsulfonamide, benzenesulfonamide (B165840), to form the final product. For this example, we will use benzenesulfonamide as a model sulfonamide.

Materials:

-

3,5-Dichloroisonicotinic acid

-

Thionyl chloride (SOCl2)

-

Benzenesulfonamide

-

Dichloromethane (B109758) (DCM), anhydrous

-